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Compound of Interest

Compound Name: 4-Chloro-3-iodobenzoic acid

CAS No.: 42860-04-8

Cat. No.: B1586316 Get Quote

Part 1: Executive Summary & Core Directive
The "Privileged" Halogen Scaffold in Medicinal Chemistry

4-Chloro-3-iodobenzoic acid (CAS 42860-04-8) represents a "privileged scaffold" in modern

drug discovery. Its value lies not merely in its constituent atoms, but in the orthogonal reactivity

of its halogen substituents. The significant difference in bond dissociation energies between the

C–I (approx. 65 kcal/mol) and C–Cl (approx. 95 kcal/mol) bonds allows for highly

chemoselective functionalization.

For researchers and process chemists, this molecule serves as a pivotal junction point. It

enables the sequential construction of complex biaryl systems—such as SGLT2 inhibitors (e.g.,

Empagliflozin analogs) and PARP inhibitors—without the need for cumbersome protecting

group strategies. This guide details the synthesis, reactivity, and application of this scaffold,

emphasizing self-validating protocols and structural data.

Part 2: Synthesis of the Core Scaffold
From Commodity Chemical to High-Value Intermediate

The synthesis of 4-chloro-3-iodobenzoic acid is a classic example of directing group

manipulation. It typically proceeds from p-chlorobenzoic acid, utilizing the directing power of the
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carboxyl and chloro groups to install nitrogen, which is subsequently converted to iodine via a

Sandmeyer-type transformation.

Validated Synthetic Protocol
Precursor: 4-Chlorobenzoic acid (CAS 74-11-3)[1][2]

Nitration (Regiocontrol):

Reagents: HNO₃ / H₂SO₄.[3]

Mechanism: The carboxyl group (electron-withdrawing, meta-director) and the chlorine

(electron-withdrawing but ortho/para-director) cooperatively direct the incoming nitro group

to the 3-position.

Outcome: 4-Chloro-3-nitrobenzoic acid.

Critical Control Point: Temperature must be maintained <25°C to prevent dinitration.

Reduction:

Reagents: Fe/NH₄Cl or SnCl₂/HCl.

Outcome: 4-Chloro-3-aminobenzoic acid.

Purification: The amine is often purified by acid-base extraction to remove inorganic salts.

Iodination (Sandmeyer Reaction):

Step A (Diazotization): NaNO₂ / HCl at 0–5°C forms the diazonium salt.

Step B (Substitution): Addition of aqueous KI.

Outcome: 4-Chloro-3-iodobenzoic acid.[1][2][4]

Visual Check: Evolution of N₂ gas and formation of a tan/brown precipitate indicates

reaction progress.
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Physicochemical Properties of the Core
Property Value Source

CAS Number 42860-04-8 ChemicalBook [1]

Molecular Formula C₇H₄ClIO₂ PubChem [2]

Molecular Weight 282.46 g/mol PubChem [2]

Melting Point 222–224 °C ChemicalBook [1]

Appearance White to light yellow powder Fisher Sci [3]

pKa (Predicted) 3.62 ± 0.10 ChemicalBook [1]

Part 3: Chemoselective Reactivity & Derivatives
The Halogen Dance: Exploiting C–I vs. C–Cl

The utility of this scaffold is defined by its ability to undergo chemoselective cross-coupling.[5]

Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) will oxidatively add to the C–I bond orders

of magnitude faster than the C–Cl bond.

Protocol: Chemoselective Suzuki-Miyaura Coupling
Objective: Synthesize a 3-aryl-4-chlorobenzoic acid derivative without touching the chlorine

atom.

Reagents:

Substrate: 4-Chloro-3-iodobenzoic acid (1.0 equiv)

Boronic Acid: Phenylboronic acid (1.1 equiv)

Catalyst: Pd(OAc)₂ (2 mol%) / S-Phos (4 mol%)

Base: K₃PO₄ (3.0 equiv)

Solvent: Toluene/Water (10:1)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Selective_Functionalization_at_the_Iodine_Position_of_4_Chloro_2_iodo_1_nitrobenzene.pdf
https://www.benchchem.com/product/b1586316?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Workflow:

Degassing: Charge the reaction vessel with substrate, boronic acid, and base. Cycle

vacuum/argon 3 times to remove O₂ (prevents homocoupling).

Catalyst Addition: Add Pd precursor and ligand under positive argon pressure.

Reaction: Heat to 60°C. Note: Higher temperatures (>100°C) may begin to activate the C–Cl

bond.

Monitoring: Monitor via HPLC. The disappearance of the starting iodide (RT ~5.2 min) and

appearance of the biaryl product (RT ~6.8 min) validates the step.

Workup: Acidify to pH 3 to precipitate the carboxylic acid product.

Key Derivative Classes
1. SGLT2 Inhibitor Precursors (Gliflozin Analogs)
The 4-chloro-3-benzyl substitution pattern is the pharmacophore backbone of Empagliflozin.

While industrial routes often vary, 4-chloro-3-iodobenzoic acid provides a direct route to the

aglycone via Friedel-Crafts or Grignard chemistry.

Mechanism: The iodine is converted to a Grignard reagent (using iPrMgCl·LiCl) and reacted

with gluconolactone, or coupled with a benzyl zinc reagent.

Relevance: High-affinity inhibition of sodium-glucose co-transporter 2.

2. Amide Derivatives (PARP & Antibacterial Agents)
Derivatives formed at the carboxyl group (amides) retain the halogen core for further

functionalization.

Example: 4-Chloro-3-iodobenzamide.

Synthesis: Acid chloride formation (SOCl₂) followed by ammonolysis.[6]

Activity: Analogues of Iniparib (4-iodo-3-nitrobenzamide) showing potential in DNA repair

inhibition [4].
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Part 4: Visualization of Synthetic Logic
The following diagram illustrates the divergence from the core scaffold to high-value targets,

highlighting the chemoselectivity checkpoints.
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Caption: Synthetic flowchart demonstrating the generation of the core scaffold and its divergent

application in biaryl synthesis (Suzuki), medicinal chemistry (Amides), and metabolic disease

therapeutics (SGLT2).[7][8][9]

Part 5: Comparative Properties of Derivatives
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The table below consolidates physical data for the core and its primary downstream derivatives

to assist in identification and quality control.

Compound Name Structure Note Melting Point (°C)
Biological/Syntheti
c Relevance

4-Chloro-3-

iodobenzoic acid
Core Scaffold 222–224 [1]

Starting material for

chemoselective

coupling.

Methyl 4-chloro-3-

iodobenzoate
Methyl Ester 56–60 (Predicted)

Lipophilic intermediate

for purification.

4-Chloro-3-

nitrobenzoic acid
Precursor 178–180 [5]

Intermediate in core

synthesis.

4-Chloro-3-

iodobenzamide
Amide Derivative 158–162 (Est.)

Structural analog to

PARP inhibitors.

Empagliflozin Final Drug Target 148–155 (Form I)

SGLT2 Inhibitor

(derived from 4-Cl-3-

subst.[8] scaffold).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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